molecular formula C7H5ClN4S B189985 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine CAS No. 176637-10-8

8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine

Cat. No. B189985
M. Wt: 212.66 g/mol
InChI Key: YBAUXEUJXJTKCH-UHFFFAOYSA-N
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Description

8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine is a synthetic pyrimidine derivative that has found applications in various fields of scientific research. It is a heterocyclic compound composed of five carbon atoms, two nitrogen atoms, and one chlorine atom, and is classified as a “chloropyrimidine”. 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine is a versatile compound that has found use in a variety of applications, including drug discovery, biochemical and physiological research, and agricultural research.

Scientific Research Applications

  • Medicinal Chemistry Synthesis

    • Field : Medicinal Chemistry
    • Application : It is used as a building block in medicinal chemistry synthesis .
  • Synthesis of Variolin B1 and 2-Hydroxy-4-Pyrimidinecarboxylic Acid

    • Field : Organic Chemistry
    • Application : It is used in the total synthesis of the marine alkaloid variolin B1 and 2-hydroxy-4-pyrimidinecarboxylic acid .
  • Synthesis of 2,4-Disubstituted Pyrimidines

    • Field : Medicinal Chemistry
    • Application : It is used in the synthesis of 2,4-disubstituted pyrimidines, a novel class of KDR kinase inhibitors .
  • Chemical Properties and Safety
    • Field : Chemical Safety and Handling
    • Application : Understanding the chemical properties and safety precautions of “8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine” is crucial for its safe handling and storage .
    • Methods : The compound should be stored at a temperature of +4°C . It is a light yellow to brown solid .
    • Results : The compound has a molecular weight of 212.66 and a boiling point of 416.0±48.0 °C . It is classified under GHS07 for chemical safety, with hazard statements H302, H315, H319, and H335 .
  • Chemical Properties and Safety
    • Field : Chemical Safety and Handling
    • Application : Understanding the chemical properties and safety precautions of “8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine” is crucial for its safe handling and storage .
    • Methods : The compound should be stored at a temperature of +4°C . It is a light yellow to brown solid .
    • Results : The compound has a molecular weight of 212.66 and a boiling point of 416.0±48.0 °C . It is classified under GHS07 for chemical safety, with hazard statements H302, H315, H319, and H335 .

properties

IUPAC Name

4-chloro-6-methylsulfanylpyrimido[5,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4S/c1-13-7-9-2-4-5(12-7)6(8)11-3-10-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBAUXEUJXJTKCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C2C(=N1)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20571101
Record name 8-Chloro-2-(methylsulfanyl)pyrimido[5,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine

CAS RN

176637-10-8
Record name 8-Chloro-2-(methylsulfanyl)pyrimido[5,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Wilding, D Scharn, D Böse, A Baum, V Santoro… - Nature Cancer, 2022 - nature.com
Oncogenic alterations in human epidermal growth factor receptor 2 (HER2) occur in approximately 2% of patients with non-small cell lung cancer and predominantly affect the tyrosine …
Number of citations: 9 www.nature.com

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